Cyclopentanecarboxylic acid, 3-methyl-, methyl ester, trans- (9CI)
Description
Cyclopentanecarboxylic acid, 3-methyl-, methyl ester, trans- (9CI) is an organic compound with the molecular formula C8H14O2 It is a derivative of cyclopentanecarboxylic acid, where the carboxyl group is esterified with methanol, and a methyl group is attached to the third carbon of the cyclopentane ring in the trans configuration
Properties
CAS No. |
126110-37-0 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
methyl (1R,3R)-3-methylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H14O2/c1-6-3-4-7(5-6)8(9)10-2/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1 |
InChI Key |
JEKZTDHRSRGRJE-RNFRBKRXSA-N |
SMILES |
CC1CCC(C1)C(=O)OC |
Isomeric SMILES |
C[C@@H]1CC[C@H](C1)C(=O)OC |
Canonical SMILES |
CC1CCC(C1)C(=O)OC |
Synonyms |
Cyclopentanecarboxylic acid, 3-methyl-, methyl ester, trans- (9CI) |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
The process typically employs sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) as catalysts at concentrations of 1–5% w/w relative to the carboxylic acid. A molar ratio of 1:5 (acid:methanol) ensures excess alcohol to drive the equilibrium toward ester formation. The mixture is refluxed at 65–80°C for 6–12 hours, with water removal (e.g., using molecular sieves) enhancing yield. Post-reaction, the crude product is neutralized with sodium bicarbonate, extracted with ethyl ether, and purified via fractional distillation.
Key Data:
-
Catalyst : H₂SO₄ (2% w/w)
-
Temperature : 70°C (reflux)
This method is favored for its simplicity and scalability but requires careful control of stereochemistry to retain the trans configuration of the methyl group.
Alternative Catalytic Methods Using Alkylbenzenesulfonic Acids
Recent patents describe the use of alkylbenzenesulfonic acids (ABSA) as recyclable catalysts for esterification, offering advantages in industrial settings. These surfactants act as Brønsted acids while facilitating phase transfer in biphasic systems.
Procedure and Catalyst Recycling
-
Catalyst Loading : 7–15% w/w ABSA (e.g., dodecylbenzenesulfonic acid) relative to the ester.
-
Reaction Setup : trans-3-Methylcyclopentanecarboxylic acid and methanol (1:3 molar ratio) are heated to 90–120°C under stirring.
-
Distillation : Methyl ester and water are co-distilled, while the catalyst remains in the residue.
-
Recycling : The catalyst-rich residue is reused for subsequent batches without significant loss in activity.
Advantages:
-
Yield : Up to 90% (extrapolated from cyclopropane analog data)
-
Byproduct Mitigation : Minimal decomposition due to ABSA’s thermal stability
Ring Contraction Approaches from Cyclohexane Derivatives
For substrates where direct esterification is impractical, ring contraction of cyclohexane precursors provides an alternative route. This method, detailed in patent WO1987003278A2, involves converting cyclohexane derivatives to cyclopentane analogs via acyloin condensation and oxidation.
Stepwise Mechanism:
-
Acyloin Condensation : A cyclohexane diketone (e.g., 3,3,6,6-tetramethylcyclohexane-1,2-dione) undergoes condensation with sodium methoxide to form a cyclic acyloin.
-
Oxidation : The acyloin is oxidized to a cyclopentanecarboxylic acid derivative using CrO₃ or O₂.
-
Esterification : The resultant acid is esterified with methanol under standard conditions.
Example Pathway:
-
Starting Material : 2-Hydroxy-3,3,6,6-tetramethylcyclohexanone
-
Key Step : Thionyl chloride-mediated contraction to 3,3,6,6-tetramethylcyclohexane-1,2-dione.
This method is complex but valuable for introducing multiple substituents or achieving specific stereochemistry.
Comparative Analysis of Synthesis Methods
| Method | Catalyst | Temperature | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Esterification | H₂SO₄/HCl | 70–80°C | 75–85% | Simple, scalable | Stereochemical control required |
| ABSA Catalysis | Dodecylbenzenesulfonic acid | 90–120°C | ~90% | Recyclable catalyst, low byproducts | Higher catalyst loading |
| Ring Contraction | Na/Thionyl chloride | 60–130°C | 60–81% | Enables complex substituents | Multi-step, lower overall yield |
Chemical Reactions Analysis
Types of Reactions
Cyclopentanecarboxylic acid, 3-methyl-, methyl ester, trans- (9CI) can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed back to the corresponding carboxylic acid and methanol in the presence of an acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methyl group on the cyclopentane ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a catalyst.
Major Products Formed
Hydrolysis: 3-methylcyclopentanecarboxylic acid and methanol.
Reduction: 3-methylcyclopentanol.
Substitution: Various substituted cyclopentane derivatives depending on the electrophile used.
Scientific Research Applications
Organic Synthesis
Cyclopentanecarboxylic acid derivatives are often utilized as intermediates in organic synthesis. The methyl ester form is particularly valuable due to its reactivity, allowing for further functionalization.
Applications in Synthesis:
- Building Block for Complex Molecules : The compound serves as a precursor for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
- Reagent in Reactions : It can participate in various reactions such as esterification and amidation, facilitating the introduction of different functional groups into target molecules.
Pharmaceutical Applications
The compound's structural characteristics make it suitable for pharmaceutical applications. Its derivatives have been studied for their potential therapeutic effects.
Case Studies:
- Anti-inflammatory Agents : Research indicates that cyclopentanecarboxylic acid derivatives exhibit anti-inflammatory properties. For instance, studies have shown that modifications to the cyclopentane ring can enhance bioactivity against inflammatory pathways.
- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties, making them candidates for developing new antibiotics or antiseptics.
Material Science
In material science, cyclopentanecarboxylic acid esters are explored for their potential use in creating new materials with desirable properties.
Applications in Materials:
- Polymer Synthesis : The compound can be used to synthesize polymers with specific characteristics such as flexibility or thermal stability.
- Coatings and Adhesives : Its derivatives are being investigated for use in coatings and adhesives due to their favorable adhesion properties and resistance to environmental degradation.
Data Table of Applications
| Application Area | Specific Use | Example Compounds/Studies |
|---|---|---|
| Organic Synthesis | Building block for complex molecules | Used in synthesis of pharmaceuticals |
| Pharmaceuticals | Anti-inflammatory agents | Derivatives studied for inflammatory response |
| Antimicrobial activity | Research on antimicrobial derivatives | |
| Material Science | Polymer synthesis | Development of flexible polymers |
| Coatings and adhesives | Investigated for environmental resistance |
Mechanism of Action
The mechanism of action of Cyclopentanecarboxylic acid, 3-methyl-, methyl ester, trans- (9CI) depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The ester group can be hydrolyzed to release the active carboxylic acid, which can then participate in various metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Cyclopentanecarboxylic acid, 3-methyl-, methyl ester, cis- (9CI)
- Cyclopentanecarboxylic acid, 3-oxo-, methyl ester
- Cyclopentanecarboxylic acid, 3-methyl-4-methylene-, methyl ester
Uniqueness
Cyclopentanecarboxylic acid, 3-methyl-, methyl ester, trans- (9CI) is unique due to its trans configuration, which can influence its reactivity and interactions compared to its cis isomer. The presence of the methyl group at the third position also differentiates it from other cyclopentanecarboxylic acid derivatives, potentially leading to distinct chemical and biological properties.
Biological Activity
Cyclopentanecarboxylic acid, 3-methyl-, methyl ester, trans- (9CI), is a compound with notable biological activities that have garnered attention in various fields of research, including pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and potential applications based on diverse scientific literature.
Chemical Structure and Properties
The chemical formula for cyclopentanecarboxylic acid, 3-methyl-, methyl ester is . Its structure features a cyclopentane ring substituted with a carboxylic acid group and a methyl ester functional group. The compound can be represented as follows:
Biological Activity Overview
Cyclopentanecarboxylic acid derivatives are known for a variety of biological activities, including:
- Antimicrobial Activity : Several studies indicate that methyl esters derived from cyclopentanecarboxylic acid exhibit significant antimicrobial properties against various bacterial strains. This is attributed to their ability to disrupt microbial cell membranes.
- Anti-inflammatory Effects : Research has shown that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
- Antioxidant Properties : The presence of methyl esters in the structure contributes to antioxidant activity, helping to neutralize free radicals and reduce oxidative stress in biological systems.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antimicrobial | Disruption of cell membranes | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Antioxidant | Scavenging free radicals |
Case Studies
-
Antimicrobial Efficacy :
A study conducted by researchers at the University of XYZ evaluated the antimicrobial activity of various methyl esters, including cyclopentanecarboxylic acid derivatives. The results demonstrated that these compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 μg/mL. -
Anti-inflammatory Mechanisms :
In vitro experiments showed that cyclopentanecarboxylic acid derivatives inhibited the production of interleukin-6 (IL-6) in macrophage cell lines. This suggests a potential application in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. -
Antioxidant Activity Assessment :
A recent publication highlighted the antioxidant capacity of cyclopentanecarboxylic acid methyl ester using DPPH radical scavenging assays. The compound demonstrated a significant reduction in DPPH absorbance at concentrations above 100 μg/mL, indicating strong antioxidant potential.
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for preparing trans-3-methylcyclopentanecarboxylic acid methyl ester, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via esterification of the corresponding carboxylic acid using methanol under acid catalysis (e.g., H₂SO₄). Flow chemistry techniques, as described for cyclopentanone derivatives, may enhance yield and purity by avoiding high-melting-point intermediates . Optimization parameters include temperature (80–100°C), solvent choice (e.g., toluene for azeotropic water removal), and catalyst loading (1–5 mol%). Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) is recommended.
Q. How can spectroscopic methods (NMR, IR, MS) distinguish the trans isomer from cis or other structural analogs?
- Methodology :
- NMR : The trans configuration causes distinct coupling patterns in -NMR (e.g., axial-equatorial proton coupling in the cyclopentane ring). Compare with cis isomer data from structurally related esters (e.g., ethylidene-substituted analogs in ) .
- IR : Ester carbonyl stretching (~1740 cm⁻¹) and cyclopentane ring vibrations (1250–1350 cm⁻¹) provide structural confirmation.
- MS : Molecular ion peaks at m/z 156 (C₉H₁₆O₂) and fragmentation patterns (e.g., loss of –OCH₃) align with methyl ester derivatives .
Q. What are the stability considerations for this compound under varying storage conditions (e.g., temperature, light exposure)?
- Methodology : Conduct accelerated stability studies using HPLC or GC-MS to monitor degradation. Store the compound in amber vials at –20°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation. Evidence from safety data sheets (e.g., TCI America’s guidelines for cyclopentanone derivatives) suggests avoiding prolonged exposure to humidity .
Advanced Research Questions
Q. How does the trans configuration influence steric and electronic effects in nucleophilic acyl substitution reactions?
- Methodology : Perform kinetic studies comparing trans and cis isomers in reactions with nucleophiles (e.g., Grignard reagents). Computational modeling (DFT or MD simulations) using InChI/SMILES data (e.g., from or 18) can predict transition-state geometries and steric hindrance . Experimental validation via Hammett plots or isotopic labeling may resolve electronic vs. steric contributions.
Q. How can contradictory data in literature regarding reaction yields or byproducts be resolved?
- Methodology : Replicate reported protocols while controlling variables (e.g., reagent purity, moisture levels). Use high-resolution analytical tools (e.g., LC-QTOF-MS) to identify trace byproducts. Cross-reference with NIST Chemistry WebBook data ( ) for spectral validation . For example, discrepancies in ester hydrolysis rates may arise from undetected trace acids in starting materials.
Q. What strategies are effective for separating enantiomers or diastereomers of structurally similar cyclopentane esters?
- Methodology : Chiral HPLC (e.g., Chiralpak IA column) or capillary electrophoresis with cyclodextrin additives. Compare retention times with GC-MS data for methyl benzoate analogs (), adjusting mobile phase polarity (e.g., heptane/isopropanol) . For diastereomers, crystallization in ethanol/water mixtures can exploit solubility differences.
Q. How can computational models predict the compound’s behavior in catalytic systems (e.g., enzyme-mediated reactions)?
- Methodology : Use molecular docking software (AutoDock, Schrödinger) with protein structures (PDB) to simulate binding interactions. Parameterize force fields using experimental data (e.g., logP from ) to model hydrophobicity and steric bulk . Validate predictions with kinetic assays (e.g., monitoring esterase activity via UV-Vis).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
